molecular formula C16H17N3O3 B12099095 n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide

n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide

Cat. No.: B12099095
M. Wt: 299.32 g/mol
InChI Key: IWOSKAIAUUOLCX-UHFFFAOYSA-N
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Description

N-(3-Nitro-4-methylphenyl)-3-dimethylaminobenzamide is a benzamide derivative characterized by a dimethylamino group at the 3-position of the benzamide ring and a nitro (-NO₂) and methyl (-CH₃) group at the 3- and 4-positions, respectively, on the attached phenyl ring. This structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(dimethylamino)-N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C16H17N3O3/c1-11-7-8-13(10-15(11)19(21)22)17-16(20)12-5-4-6-14(9-12)18(2)3/h4-10H,1-3H3,(H,17,20)

InChI Key

IWOSKAIAUUOLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide typically involves the following steps:

    Amidation: The formation of the amide bond, typically achieved by reacting the nitroaniline derivative with benzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by the substitution of hydrogen atoms on the aromatic ring with halogens.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-(3-Nitro-4-methylphenyl)-3-dimethylaminobenzamide and selected benzamide analogs:

Compound Name Benzamide Substituents Phenyl Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-(3-Nitro-4-methylphenyl)-3-dimethylaminobenzamide 3-(dimethylamino) 3-NO₂, 4-CH₃ ~315.34 (calculated) Hypothesized use in catalysis or pharmaceuticals (inferred)
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 4-Cl, 3-NO₂ 3-acetamido (-NHCOCH₃) ~349.74 Potential intermediate for bioactive molecules
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂ 3-NO₂ ~317.25 Laboratory derivative for educational synthesis
3-(3-Aminophenyl)-N,N-dimethylbenzamide 3-(dimethylamino) 3-NH₂ ~254.31 Safety data available; potential pharmaceutical precursor
N-(3,4-Difluorophenyl)-3-methylbenzamide 3-CH₃ 3-F, 4-F ~261.27 Structural analog for agrochemical studies

Key Research Findings and Implications

Electronic Effects: The nitro group in N-(3-Nitro-4-methylphenyl)-3-dimethylaminobenzamide is strongly electron-withdrawing, which may enhance electrophilic substitution reactivity compared to analogs like N-(3,4-difluorophenyl)-3-methylbenzamide (electron-withdrawing fluorine substituents) .

Biological Activity : Compounds with nitro and halogen substituents (e.g., N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide) are frequently explored as antimicrobial or anticancer agents due to their electrophilic reactivity . The target compound’s nitro group may confer similar bioactivity, though toxicity profiles would require validation.

Synthetic Utility: Benzamides with directing groups (e.g., N,O-bidentate in ) are used in metal-catalyzed C–H functionalization. The dimethylamino group in the target compound could act as a directing group, though its efficacy compared to hydroxyl or acetamido groups remains speculative .

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